molecular formula C17H20O9 B3025668 5-Feruloylquinic acid CAS No. 40242-06-6

5-Feruloylquinic acid

Cat. No.: B3025668
CAS No.: 40242-06-6
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-KQJPBSFVSA-N
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Description

5-Feruloylquinic acid is a polyphenolic compound found in coffee beans and other plant sources. It is known for its diverse biological activities, including potential antioxidant effects. This compound is part of the chlorogenic acids family and is recognized for its health benefits, particularly in scavenging free radicals and inhibiting enzymes like xanthine oxidase .

Scientific Research Applications

5-Feruloylquinic acid has numerous scientific research applications:

Safety and Hazards

The safety data sheet for 3-Feruloylquinic acid suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It is also advised to use full personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Feruloylquinic acid involves a multi-step process. One efficient route includes the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde with a malonate ester of quinic acid. This sequence involves six steps and is compatible with the preparation of potential human metabolites of these compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further research and development .

Chemical Reactions Analysis

Types of Reactions

5-Feruloylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Feruloylquinic acid is unique due to its specific structure and the position of the feruloyl group, which contributes to its distinct antioxidant properties and enzyme inhibition capabilities. Compared to other similar compounds, it exhibits a higher affinity for the active site of xanthine oxidase and forms more stable complexes, making it a potent natural antioxidant .

Properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-KQJPBSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341746
Record name 3-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87099-72-7
Record name 3-Feruloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FERULOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-Feruloylquinic acid and where is it found?

A1: this compound, also known as 3-Feruloylquinic acid, is a phenolic compound belonging to the chlorogenic acid family. It is a hydroxycinnamoylquinic acid (HCQA) found abundantly in green coffee beans, particularly in Robusta coffee [, , , , ]. It's also found in other plant sources like Centella asiatica, Amontillado sherry wine, Crassocephalum crepidioides, Hypericum perforatum, Aronia melanocarpa, Citrus lumia juice, Imperata cylindrical, Nymphaea nouchali stem, and loquat cultivars [, , , , , , , , ].

Q2: Can this compound be used to differentiate between coffee varieties?

A2: Yes. Research shows that triacyl chlorogenic acids, including specific isomers of this compound, are exclusively found in Robusta coffee beans and not in Arabica coffee beans. This distinct presence makes these triacyl chlorogenic acids, including this compound, potential phytochemical markers for differentiating Robusta coffee from other varieties [].

Q3: What are the potential health benefits associated with this compound?

A3: While further research is needed, this compound, along with other chlorogenic acids, has demonstrated several potential health benefits in in vitro and in vivo studies. These include antioxidant, anti-inflammatory, anti-angiogenic, and antidiabetic properties [, , ]. For instance, it has shown significant inhibition of glucose and fructose uptake in human intestinal cells, suggesting potential for managing blood sugar levels [].

Q4: How does this compound exhibit its antioxidant activity?

A4: this compound demonstrates strong free radical scavenging activity. Studies show that it effectively scavenges DPPH free radicals and superoxide anion radicals generated by the xanthine-xanthine oxidase system. In fact, its activity against superoxide anion radicals was found to be twice as potent as caffeoylquinic acids (CQAs) and four times more potent than this compound [].

Q5: Does the position of the feruloyl group on the quinic acid ring affect its activity?

A5: Yes, research suggests that the position of the feruloyl group can influence the biological activity of the compound. For instance, this compound exhibited stronger inhibitory effects on glucose and fructose uptake in Caco-2 cells compared to 4-Feruloylquinic acid, suggesting that the position of the feruloyl group plays a crucial role in its bioactivity [].

Q6: How does roasting coffee beans affect this compound content?

A6: Roasting coffee beans significantly impacts the chlorogenic acid profile. While green coffee beans are rich in this compound and other mono-acyl chlorogenic acids, the roasting process leads to the degradation of these compounds and the formation of various derivatives, including lactones, shikimates, and other complex chlorogenic acid forms [].

Q7: How does this compound contribute to the sensory experience of coffee?

A7: this compound, as part of the complex mixture of chlorogenic acids in coffee beans, contributes to the overall sensory profile of the beverage. Research indicates that berries from the lower, shaded canopy layers of coffee plants tend to have higher concentrations of 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins, which are associated with desirable sensory attributes like sweetness and reduced astringency [].

Q8: What are the implications of using different drying methods on this compound content in green coffee beans?

A8: The choice of drying method significantly affects the retention of this compound in green coffee beans. Studies have shown that microwave vacuum drying (MVD) is particularly effective in preserving this compound content, as well as other phenolic compounds and antioxidant activity, compared to traditional methods like room temperature drying or freeze drying [].

Q9: What is the role of analytical techniques in studying this compound?

A9: Advanced analytical techniques are crucial for identifying, characterizing, and quantifying this compound in various matrices. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry are commonly employed for this purpose [, , , ]. These methods allow for precise identification and quantification of this compound, even in complex mixtures like plant extracts or coffee.

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